L-Methionylglycine (CAS 14486-03-4) is a highly stable, water-soluble dipeptide composed of L-methionine and glycine [1]. In industrial biotechnology, clinical nutrition, and advanced cell culture, it serves as a superior delivery vehicle for the essential amino acid methionine. By covalently linking methionine to glycine, this compound overcomes the inherent physicochemical limitations of free methionine, including poor aqueous solubility at neutral pH, susceptibility to oxidation, and undesirable odor generation during thermal processing. These properties make it a critical procurement target for formulators requiring stable, high-concentration amino acid precursors that do not degrade during standard manufacturing workflows.
Substituting L-Methionylglycine with a physical mixture of free L-methionine and glycine fundamentally alters processability and cellular uptake kinetics. Free methionine is highly vulnerable to reactive oxygen species (ROS), rapidly degrading into methionine sulfoxide, which reduces bioavailability and generates strong sulfurous off-odors during storage [1]. Furthermore, free methionine relies on easily saturated monomeric amino acid transporters for cellular entry, creating a bottleneck in high-density biological systems. In contrast, L-Methionylglycine leverages the high-capacity PEPT1 oligopeptide transport system, ensuring rapid, intact cellular uptake while maintaining absolute chemical stability during thermal formulation and long-term storage.
Pulse radiolysis studies evaluating the reactivity of S-containing amino acids against reactive oxygen and nitrogen species (CO3•− and NO2• radicals) demonstrate significant differences between free and peptide-bound methionine. Free L-methionine rapidly oxidizes to methionine sulfoxide via a single-electron transfer mechanism. In direct contrast, L-Methionylglycine exhibits no detectable reaction under identical oxidative stress conditions [1].
| Evidence Dimension | Reactivity with CO3•− and NO2• radicals |
| Target Compound Data | No detectable reaction (highly stable) |
| Comparator Or Baseline | Free L-Methionine (Rapid oxidation to methionine sulfoxide) |
| Quantified Difference | Complete suppression of radical-mediated oxidation |
| Conditions | Pulse radiolysis in aqueous media |
Prevents the degradation of methionine in liquid cell culture media and formulated products, extending shelf life and ensuring consistent biological performance.
Free methionine is notorious for developing strong, unpleasant sulfurous odors during thermal processing and prolonged storage due to volatile degradation products. Comparative stability testing at 45°C for 29 days revealed that while free L-methionine developed a typical sulfurous odor, methionine dipeptides remained virtually odor-free [1]. Despite this extreme difference in organoleptic stability, microbiological and in vivo assays confirm that L-Methionylglycine delivers 100% nutritional equivalence to free methionine.
| Evidence Dimension | Odor development during accelerated storage (45°C, 29 days) |
| Target Compound Data | Virtually odor-free (stable) |
| Comparator Or Baseline | Free L-Methionine (Develops strong sulfurous degradation odor) |
| Quantified Difference | Elimination of volatile sulfurous off-gassing |
| Conditions | Sealed container storage at 45°C for 29 days |
Allows manufacturers to formulate high-concentration nutritional and therapeutic products without requiring complex odor-masking agents or specialized cold-chain storage.
The cellular absorption of L-Methionylglycine bypasses traditional, easily saturated amino acid transporters by utilizing the high-capacity, H+-coupled peptide transporter 1 (PEPT1). Competitive inhibition assays in epithelial cell models demonstrate that L-Methionylglycine acts as a high-affinity substrate for PEPT1, efficiently inhibiting the uptake of benchmark dipeptides by 50% at low millimolar concentrations [1]. This intact transport mechanism allows for significantly faster intracellular delivery of methionine compared to equimolar free amino acid solutions.
| Evidence Dimension | Cellular transport pathway and efficiency |
| Target Compound Data | Intact uptake via high-capacity PEPT1 transporter (high affinity) |
| Comparator Or Baseline | Free L-Methionine (Uptake via slower, easily saturated monomeric AA transporters) |
| Quantified Difference | Faster, non-competitive intracellular delivery per unit time |
| Conditions | Epithelial cell models expressing PEPT1 |
Maximizes nutrient delivery rates in high-density mammalian cell cultures, preventing methionine depletion during peak biomanufacturing phases.
In biopharmaceutical manufacturing, rapid cellular uptake via the PEPT1 transporter [1] and absolute resistance to oxidation are required to sustain high-titer monoclonal antibody production. L-Methionylglycine is the right choice to prevent methionine depletion and media degradation during peak biomanufacturing phases.
Delivering highly bioavailable methionine without the severe organoleptic issues (sulfurous odor) [2] or solubility limits of free methionine is critical for patient compliance and product shelf-life in medical foods and specialized nutritional supplements.
Where a highly stable, pre-formed dipeptide block is needed to improve the solubility and pharmacokinetic profile of complex therapeutic molecules, L-Methionylglycine provides an oxidation-resistant [3] building block that simplifies downstream processing and formulation.